Solifenacin N1-oxide (chemical name: (3R)-1-azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate N-oxide) is a chemical compound identified as a potential impurity during the development of the pharmaceutical drug Solifenacin succinate. [] Solifenacin succinate is utilized in the treatment of overactive bladder. [] Solifenacin N1-oxide itself is not a pharmaceutical agent and does not have any known therapeutic applications. [] Its primary significance in scientific research lies in its role as a potential impurity that needs to be monitored and controlled during the manufacturing process of Solifenacin succinate. [, ]
Solifenacin N-Oxide originates from the oxidation of solifenacin, which itself is a synthetic derivative of the compound 1-phenyl-1,2,3,4-tetrahydroisoquinoline. The classification of solifenacin N-Oxide falls under the category of pharmaceutical impurities, specifically as an oxidized form of solifenacin. Its presence in pharmaceutical products necessitates rigorous monitoring due to potential impacts on drug efficacy and safety.
The synthesis of solifenacin N-Oxide typically involves oxidation reactions. Various methods have been documented, including:
The molecular structure of solifenacin N-Oxide can be represented by its chemical formula . The compound features a quinuclidine moiety and exhibits chirality due to its multiple stereocenters.
Solifenacin N-Oxide can participate in several chemical reactions:
The pharmacokinetics and dynamics of solifenacin N-Oxide are less well-characterized than those of its parent compound but are essential for understanding its role in drug formulations.
Solifenacin N-Oxide is primarily studied for its implications in pharmaceutical formulations:
Solifenacin N-Oxide (CAS 180272-28-0) is a defined metabolite and impurity of the antimuscarinic drug solifenacin. Its systematic IUPAC name is [(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate, reflecting its quaternary ammonium oxide structure [3] [7] [8]. Key molecular properties include:
[O-][N+]12CCC(CC1)[C@H](C2)OC(=O)N3CCc4ccccc4[C@@H]3c5ccccc5
[3] [7] [10] The compound exists as a solid under standard conditions, requiring storage at -18°C to -20°C for stability [3] [8]. It is formally designated as Solifenacin Succinate Impurity I in pharmacopeial standards, reflecting its role in pharmaceutical quality control [5] [7] [8].
Table 1: Fundamental Chemical Identifiers of Solifenacin N-Oxide
Property | Value |
---|---|
CAS Registry Number | 180272-28-0 |
Molecular Formula | C₂₃H₂₆N₂O₃ |
Exact Mass | 378.1943 Da |
IUPAC Name | [(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Regulatory Classification | Solifenacin Succinate Impurity I |
Solifenacin N-Oxide retains the stereochemical complexity of its parent compound. The quinuclidinyl moiety exhibits a fixed (3R) configuration, while the tetrahydroisoquinoline component maintains the (1S) absolute stereochemistry [7] [8] [10]. This stereospecificity arises because enzymatic N-oxidation does not alter chiral centers.
The N-oxide functional group introduces geometric constraints due to its semi-polar nature and tetrahedral geometry at the oxidized nitrogen. Unlike solifenacin’s tertiary amine, the quaternary ammonium oxide group:
No stereoisomers of Solifenacin N-Oxide have been reported in the literature, as the oxidation does not create new chiral centers. However, potential conformational isomers may exist due to restricted rotation around the carbamate linkage and the N-oxide group’s influence on quinuclidine ring dynamics [8].
Structurally, Solifenacin N-Oxide differs from solifenacin solely by the addition of an oxygen atom to the quinuclidine nitrogen (N1 position), converting a tertiary amine into a quaternary N-oxide [3] [10]. This modification drives significant physicochemical changes:
Table 2: Structural and Property Comparison with Parent Compound
Parameter | Solifenacin | Solifenacin N-Oxide | Biological Consequence |
---|---|---|---|
Nitrogen Functionality | Tertiary amine (neutral) | Quaternary N-oxide (zwitterionic) | Altered protein binding & metabolism |
Molecular Weight | 362.47 g/mol | 378.46 g/mol | Distinct mass spectral signature |
Key Metabolic Role | Active drug substance | Inactive terminal metabolite | No pharmacological contribution |
Chromatographic Behavior | Retained on reversed-phase | Earlier elution (more polar) | Facilitates HPLC separation |
Mass spectrometry clearly distinguishes these compounds: Solifenacin shows a protonated molecular ion at m/z 363.2, while the N-oxide appears at m/z 378.2. Both fragment to yield a common carbamate-derived ion at m/z 193.2 [2] [7].
Analytical Characterization and Detection Methods
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: